

# SR1664: A Technical Guide to a Non-Agonist PPARy Modulator

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### **Abstract**

SR1664 is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARy) modulator that has garnered significant interest for its unique pharmacological profile. Unlike full agonists of the thiazolidinedione (TZD) class, SR1664 is a non-agonist ligand that allosterically inhibits the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARy at serine 273. This mechanism of action confers potent anti-diabetic and anti-fibrotic effects without the adverse side effects commonly associated with traditional PPARy agonists, such as weight gain, fluid retention, and bone loss. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of SR1664, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

## **Discovery and Rationale**

The discovery of **SR1664** was driven by the need for safer and more targeted therapies for type 2 diabetes and other metabolic disorders. While TZD drugs like rosiglitazone and pioglitazone are effective insulin sensitizers, their clinical use has been limited by a range of adverse effects.[1] Research revealed that the therapeutic benefits of PPARy activation could be dissociated from its side effects by selectively modulating its activity. Specifically, the obesity-linked phosphorylation of PPARy at serine 273 by Cdk5 was identified as a key pathological event contributing to insulin resistance.[1] This led to the hypothesis that blocking this phosphorylation event without inducing classical PPARy agonism could provide a novel

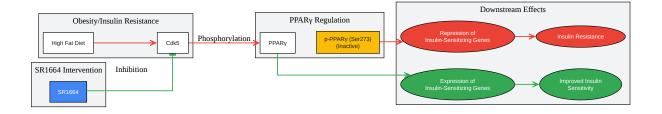


therapeutic strategy. **SR1664** was developed as a synthetic small molecule that binds with high affinity to PPARy but is devoid of classical transcriptional agonism.[1]

### **Mechanism of Action**

SR1664 exerts its therapeutic effects through a distinct molecular mechanism. It binds to the ligand-binding domain of PPARy and, through a unique binding mode, allosterically inhibits the Cdk5-mediated phosphorylation of PPARy at serine 273.[1] This inhibition restores the transcriptional activity of a specific subset of genes that are repressed by this phosphorylation event, leading to improved insulin sensitivity.[2] Unlike full agonists, SR1664 does not induce the large-scale conformational changes in PPARy that are responsible for the broad transcriptional activation of genes associated with adipogenesis and other adverse effects.[3] In silico docking studies have suggested that the phenyl-substituted nitro group of SR1664 clashes with hydrophobic side chains in helix 11 of the PPARy ligand-binding domain, which may contribute to its non-agonistic profile.[2]

## Signaling Pathway of SR1664 Action



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Caption: **SR1664** inhibits Cdk5-mediated phosphorylation of PPARy, promoting insulin sensitivity.

## **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data for **SR1664** from various in vitro and in vivo studies.

**Table 1: In Vitro Binding Affinity and Activity** 

Parameter	Value	Assay System	Reference
IC50	80 nM	LanthaScreen Competitive Binding Assay	[4]
Ki	28.67 nM	Not Specified	[5]
Transcriptional Activity	No significant agonism	PPAR-derived reporter gene in COS- 1 cells	[4]
Inhibition of Cdk5- mediated Phosphorylation	Half-maximal effect between 20 and 200 nM	In vitro Cdk5 assay with PPARy substrate	[2][4]

**Table 2: Preclinical Efficacy in Mouse Models** 



Model	Treatment Regimen	Key Findings	Reference
High-Fat Diet-Induced Obese Mice	Injected twice daily for 5 days	Dose-dependent decrease in PPARy phosphorylation in adipose tissue; significant reduction in fasting insulin levels; improved insulin resistance (HOMA-IR).	[2]
Leptin-Deficient (ob/ob) Mice	40 mg/kg SR1664 vs. 8 mg/kg Rosiglitazone, injected twice daily	Similar reduction in PPARy phosphorylation; substantial reduction in hyperinsulinemia; markedly improved glucose tolerance. No weight gain or fluid retention with SR1664.	[1][2]
High-Fat, High- Carbohydrate Diet- Induced Hepatic Fibrosis	Treatment for the final 4 weeks of a 16-week diet	Significantly reduced liver fibrosis and activated hepatic stellate cells. No significant effect on weight gain, fasting insulin, or glucose levels in this model.	[5]

**Table 3: Pharmacokinetic and Safety Profile** 



Parameter	Observation	Model	Reference
Pharmacokinetics	Described as having "unfavorable" or "not optimal" oral pharmacokinetic properties. Comparable drug exposures were achieved with 40mg/kg SR1664 and 8mg/kg rosiglitazone, both injected twice daily.	Mice	[1][2]
Safety - Weight Gain	Did not cause weight gain, unlike rosiglitazone.	ob/ob Mice	[1][2]
Safety - Fluid Retention	Did not cause fluid retention (no decrease in hematocrit), unlike rosiglitazone.	ob/ob Mice	[1][2]
Safety - Bone Formation	Did not interfere with bone formation in culture.	In vitro osteoblast mineralization assay	[1]

# Experimental Protocols In Vitro Cdk5-Mediated PPARy Phosphorylation Assay

Objective: To determine the inhibitory effect of **SR1664** on the Cdk5-mediated phosphorylation of PPARy.

#### Materials:

Recombinant Cdk5/p25 enzyme



- · Recombinant GST-PPARy protein
- [y-32P]ATP
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- **SR1664** and control compounds (e.g., Rosiglitazone)
- SDS-PAGE gels and autoradiography equipment

#### Procedure:

- Prepare a reaction mixture containing Cdk5/p25, GST-PPARy, and varying concentrations of SR1664 or control compounds in kinase buffer.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Terminate the reaction by adding SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated GST-PPARy by autoradiography.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.

## In Vivo Efficacy Study in High-Fat Diet-Induced Obese Mice

Objective: To evaluate the anti-diabetic effects of **SR1664** in a mouse model of diet-induced insulin resistance.

#### Animal Model:

Male C57BL/6J mice, 4-5 weeks old.



 Mice are fed a high-fat, high-sucrose diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

#### Treatment:

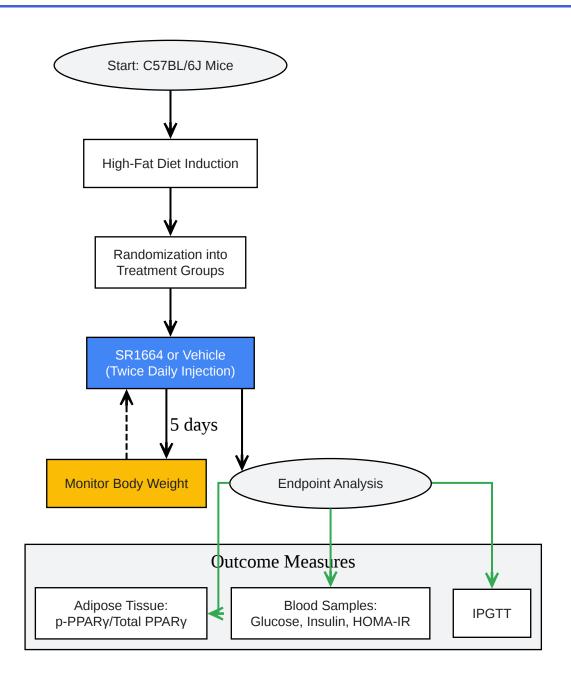
 Mice are intraperitoneally injected with SR1664 (e.g., at various doses) or vehicle control twice daily for a specified duration (e.g., 5 days).[2]

#### Outcome Measures:

- PPARy Phosphorylation: Adipose tissue is collected, and Western blotting is performed to measure the levels of phosphorylated PPARy (Ser273) and total PPARy.[2]
- Glucose Homeostasis:
  - Fasting blood glucose and insulin levels are measured.
  - Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated.
  - An intraperitoneal glucose tolerance test (IPGTT) is performed after the treatment period.
     [2]
- Body Weight: Body weight is monitored throughout the study.

## **Experimental Workflow: In Vivo Efficacy Study**





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Caption: Workflow for assessing the in vivo efficacy of **SR1664** in diet-induced obese mice.

## **Conclusion and Future Directions**

**SR1664** represents a significant advancement in the development of PPARy-targeted therapies. Its unique mechanism of action, which involves the selective inhibition of Cdk5-mediated PPARy phosphorylation without classical agonism, allows for potent anti-diabetic and anti-fibrotic effects while avoiding the deleterious side effects of traditional TZDs.[2][5] Although



the unfavorable pharmacokinetic properties of **SR1664** may preclude its direct clinical use, it serves as a crucial proof-of-concept for the development of a new generation of safer and more selective PPARy modulators.[1] Future research will likely focus on optimizing the pharmacokinetic profile of **SR1664**-like compounds and further exploring their therapeutic potential in a broader range of metabolic and fibrotic diseases. There is also an indication that **SR1664** has been tested in clinical trials, suggesting that second-generation compounds with improved properties may be under investigation.[4]

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### References

- 1. researchgate.net [researchgate.net]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARy Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction in Obesity-Related Hepatic Fibrosis by SR1664 PMC [pmc.ncbi.nlm.nih.gov]
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